molecular formula C10H11ClO3 B083887 2-(4-Chlorophenoxy)butanoic acid CAS No. 10310-19-7

2-(4-Chlorophenoxy)butanoic acid

Cat. No. B083887
CAS RN: 10310-19-7
M. Wt: 214.64 g/mol
InChI Key: CEJKAKCQVUWNNA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(4-Chlorophenoxy)butanoic acid and related compounds involves complex reactions, including the formation of reactive intermediates. For instance, 2-Chloro-4-(methylthio)butanoic acid, a related compound, has been shown to form thietanium ions through internal displacement reactions, hinting at the complex synthetic pathways that might also be relevant for 2-(4-Chlorophenoxy)butanoic acid (Jolivette, Anders, & Kende, 1998).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(4-Chlorophenoxy)butanoic acid has been characterized using various spectroscopic techniques. For example, molecular docking and vibrational studies on dichlorophenyl amino derivatives provide insights into the stability and electronic properties, which can be extrapolated to understand the structural aspects of 2-(4-Chlorophenoxy)butanoic acid (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).

Chemical Reactions and Properties

The reactivity of 2-(4-Chlorophenoxy)butanoic acid can be inferred from studies on similar chlorophenoxy compounds. For instance, the electrochemical preparation and reactions of 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene show how chlorophenoxy derivatives undergo transformations, providing a glimpse into the chemical behavior of 2-(4-Chlorophenoxy)butanoic acid (Uneyama, Hasegawa, Kawafuchi, & Torii, 1983).

Physical Properties Analysis

The physical properties of chlorophenoxy acids, including their solubility, melting points, and crystalline structure, have been studied. The crystal structures of phenoxybutanoic acids and their metal complexes, for example, provide valuable information on the solid-state characteristics of these compounds, which are relevant for understanding the physical properties of 2-(4-Chlorophenoxy)butanoic acid (Smith, Shariff, O'reilly, & Kennard, 1989).

Chemical Properties Analysis

The chemical properties, including reactivity with other substances, stability under various conditions, and degradation pathways of chlorophenoxy acids, have been a subject of interest. Research on the high temperature dependence of 2,4-dichlorophenoxyacetic acid degradation by the Fe3+/H2O2 system sheds light on the environmental stability and degradation mechanisms that could also apply to 2-(4-Chlorophenoxy)butanoic acid (Lee, Lee, & Yoon, 2003).

Scientific Research Applications

  • Formation of Reactive Intermediates : 2-(4-Chlorophenoxy)butanoic acid is studied for its role in forming reactive intermediates. For instance, the formation of 1-methyl-2-thietaniumcarboxylic acid from 2-Chloro-4-(methylthio)butanoic acid, which is a direct-acting mutagen and suspected gastric carcinogen, indicates the intermediate formation of a reactive intermediate derived from acid that may be associated with observed mutagenicity (Jolivette, Kende, & Anders, 1998).

  • Analytical Determination in Environmental Samples : Techniques have been developed for the simultaneous determination of chlorophenoxy acid herbicides and their esters in soil and other environmental samples, indicating its relevance in environmental monitoring and agricultural studies. Capillary high-performance liquid chromatography (HPLC) with ultraviolet detection is used, suggesting its importance in analytical chemistry and environmental toxicology (Rosales-Conrado et al., 2002).

  • Role in Synthetic Ion Channels : 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid, which is closely related to 2-(4-Chlorophenoxy)butanoic acid, has been used as a photolabile protecting group to demonstrate optical gating of synthetic ion channels. This application is significant in the field of nanotechnology and materials science, indicating potential for controlled release and sensing applications (Ali et al., 2012).

  • Complex Formation for Structural Studies : The compound is also used in forming complexes with metals, which are then analyzed using X-ray diffraction techniques. Such studies are fundamental in understanding molecular structures and have implications in various fields, including materials science and inorganic chemistry (Smith et al., 1989).

  • Pharmacological Importance and Molecular Docking Studies : Docking studies reveal that derivatives of butanoic acid, such as 2-(4-Chlorophenoxy)butanoic acid, have significant roles in bonding and could inhibit Placenta growth factor (PIGF-1), indicating their potential in medical and pharmacological research (Vanasundari et al., 2018).

  • Reversible Enantioselectivity in Enzymatic Reactions : The compound's enantiomers show different effects on enzymatic reactions, indicating its importance in the study of stereochemistry and pharmaceuticals. For instance, 2-(4-chlorophenoxy) propionic acid and its analogs have shown reversed enantioselectivity in different reaction media when esterified by lipase from Candida cylindracea (Wu, Chu, & Wang, 1991).

  • Environmental Impact and Degradation : Studies on the oxidative degradation of chlorophenoxyalkanoic acid herbicides by catalysts like ZrO2-acetylacetonate hybrid without light irradiation indicate its relevance in environmental chemistry and pollution control. Such research helps in understanding the degradation pathways and developing methods for the removal of such contaminants from the environment (Sannino et al., 2015).

properties

IUPAC Name

2-(4-chlorophenoxy)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-2-9(10(12)13)14-8-5-3-7(11)4-6-8/h3-6,9H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEJKAKCQVUWNNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)OC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00908198
Record name 2-(4-Chlorophenoxy)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00908198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenoxy)butanoic acid

CAS RN

10310-19-7
Record name 2-(4-Chlorophenoxy)butyric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010310197
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Chlorophenoxy)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00908198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
KJ Romstedt, LP Lei, DR Feller, DT Witiak… - Farmaco (Societa …, 1996 - europepmc.org
The antilipidemic drug clofibric acid (CPIB) exhibits antiplatelet effects. In order to examine the role of enantioselectivity and hydrophobicity, the mono (desmethyl) enantiomers of 2-(4-…
Number of citations: 16 europepmc.org
A Ammazzalorso, R Amoroso, G Bettoni, B De Filippis… - 2004 - arkat-usa.org
The conversion of racemic α-bromobutanoic acid into the corresponding esters with amides of (S)-lactic acid as chiral auxiliaries was examinated. Displacement of the bromine with 4-…
Number of citations: 8 www.arkat-usa.org
SM Rangwala, ML O'Brien, V Tortorella, A Longo… - Chirality, 1997 - Wiley Online Library
Enantiomers of a series of substituted analogs of 2‐(4‐chloronhenoxy)‐acetic acid (CPAA) were synthesized and used to examine the influence of steric and structural parameters on …
Number of citations: 31 onlinelibrary.wiley.com
A Ammazzalorso, R Amoroso, G Bettoni, B De Filippis… - 2006 - Wiley Online Library
Two different dynamic kinetic resolution methods have been applied for the asymmetric synthesis of pharmaceutical arylpropionic acids and aryloxy acids by using amides of (S)‐lactic …
R Amoroso, G Bettoni, B De Filippis… - Chirality: The …, 1999 - Wiley Online Library
A dynamic kinetic resolution process using (4S)‐4‐isopropyl‐1,3‐oxazolidin‐2‐one as chiral auxiliary was developed. Starting from equimolar mixtures of 2‐bromoimides, the …
Number of citations: 9 onlinelibrary.wiley.com
X Cheng, JH Xie, S Li, QL Zhou - Advanced Synthesis & …, 2006 - Wiley Online Library
The ruthenium diacetate complexes ligated by chiral spirobifluorene diphosphines (SFDP) were very effective catalysts for the asymmetric hydrogenation of tiglic acid derivatives and α‐…
Number of citations: 56 onlinelibrary.wiley.com
SM Rangwala - 1997 - search.proquest.com
The mechanism by which clofibrate causes peroxisome proliferation is not known. A series of chiral clofibrate-related 2-(4-chlorophenoxy) acetic acid (CPAA) analogs were selected to …
Number of citations: 1 search.proquest.com
L Sciascera, O Ismail, A Ciogli, D Kotoni… - … of Chromatography A, 2015 - Elsevier
With the aim of exploring the potential of ultra-fast chiral chromatography for high-throughput analysis, the new sub–2 micron Whelk-O 1 chiral stationary phase (CSP) has been …
Number of citations: 48 www.sciencedirect.com
M Blachnio, A Derylo-Marczewska… - Sorption in …, 2019 - books.google.com
The adsorbate structural properties such as the type, number, and position of substituents on benzene ring of organic compound, as well as a length and arrangement of hydrocarbon …
Number of citations: 7 books.google.com

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